
1-Cyclopentyl-3-(2-(thiophen-3-yl)benzyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Cyclopentyl-3-(2-(thiophen-3-yl)benzyl)urea” is a chemical compound that contains a urea group attached to a benzyl group, which is further attached to a thiophene ring. The other attachment to the urea group is a cyclopentyl ring .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, thiophene derivatives are often synthesized through heterocyclization of various substrates . Urea derivatives can be synthesized through the reaction of an isocyanate with an alcohol or amine.Wissenschaftliche Forschungsanwendungen
Synthesis and Biochemical Evaluation
A study by Vidaluc et al. (1995) on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, closely related to "1-Cyclopentyl-3-(2-(thiophen-3-yl)benzyl)urea," shows their synthesis and assessment for antiacetylcholinesterase activity. This research highlights the compound's role in optimizing the spacer length between pharmacophoric moieties to enhance inhibitory activities against acetylcholinesterase, suggesting potential applications in Alzheimer's disease treatment (Vidaluc et al., 1995).
Cyclization Reactions for Heterocyclic Compound Synthesis
Gast et al. (1977) discuss cyclization reactions with 2-(β-styryl)benzylamines to yield 5-Phenyl-1H-2-benzazepines. This process involves the transformation of urea derivatives under specific conditions to produce heterocyclic compounds, which are significant in pharmaceutical synthesis and material science (Gast et al., 1977).
Anticancer Agent Synthesis
Research by Gaudreault et al. (1988) on 1-Aryl-3-(2-chloroethyl) ureas demonstrates the synthesis of compounds derived from 4-phenylbutyric acid and alkylanilines. These synthesized compounds were evaluated for their cytotoxicity on human adenocarcinoma cells in vitro, indicating the role of such urea derivatives in developing potential anticancer agents (Gaudreault et al., 1988).
Molecular Devices and Complexation Studies
Lock et al. (2004) explored the complexation of stilbene derivatives with cyclodextrin, leading to the self-assembly of molecular devices. This study illustrates the use of urea-linked cyclodextrin in the formation of binary complexes, showcasing the application of urea derivatives in the development of advanced molecular systems with potential applications in nanotechnology and molecular electronics (Lock et al., 2004).
Experimental and Theoretical Characterization
A study by Lestard et al. (2015) on 1-Benzyl-3-furoyl-1-phenylthiourea provides insights into the compound's characterization through vibrational spectroscopy, NMR, and elemental analysis. The research offers a deep understanding of the compound's structural and electronic properties, contributing to the knowledge base for designing more efficient and targeted therapeutic agents (Lestard et al., 2015).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-[(2-thiophen-3-ylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c20-17(19-15-6-2-3-7-15)18-11-13-5-1-4-8-16(13)14-9-10-21-12-14/h1,4-5,8-10,12,15H,2-3,6-7,11H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIKTFYFCKMHGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(2-(thiophen-3-yl)benzyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

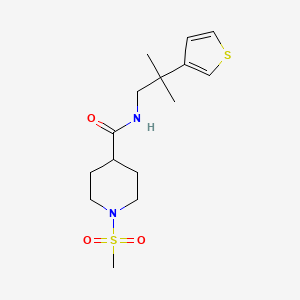

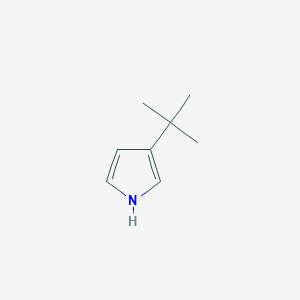

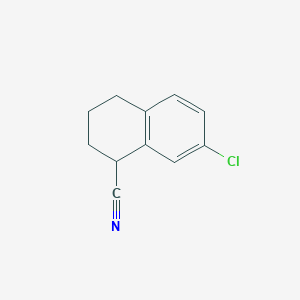
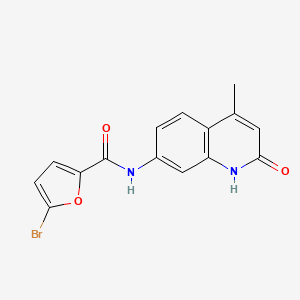
![4-Methoxy-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2681293.png)

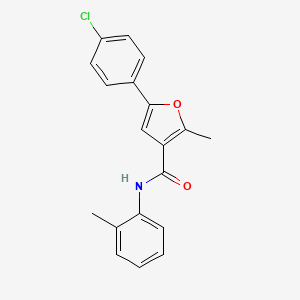
![1-allyl-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2681302.png)
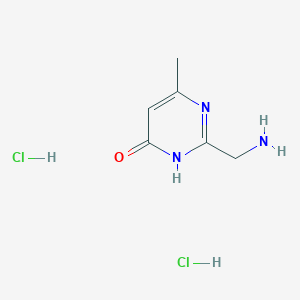
![Methyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2681306.png)
![3-[5,6-dichloro-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2681307.png)
![N-(3,4-dimethoxyphenethyl)-6-(6-((4-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2681309.png)